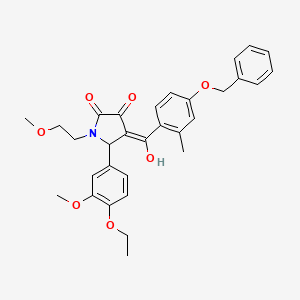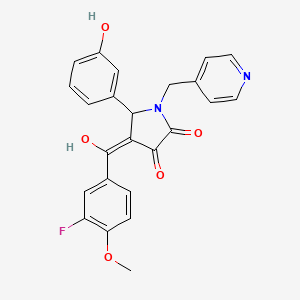
4-amino-3-ethyl-N-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-3-ethyl-N-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound belonging to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-ethyl-N-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of Amino and Ethyl Groups: Amino and ethyl groups are introduced through nucleophilic substitution reactions.
Methoxyethyl Group Addition: The methoxyethyl group is added via an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-amino-3-ethyl-N-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and its substituents can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target, leading to modulation of biological activity. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide: Lacks the methoxyethyl group.
4-amino-3-methyl-N-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide: Has a methyl group instead of an ethyl group.
4-amino-3-ethyl-N-(2-ethoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide: Contains an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
The presence of the methoxyethyl group in 4-amino-3-ethyl-N-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide imparts unique chemical properties, such as increased solubility and specific interactions with biological targets, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
618072-03-0 |
|---|---|
Molekularformel |
C9H15N3O2S2 |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
4-amino-3-ethyl-N-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C9H15N3O2S2/c1-3-12-7(10)6(16-9(12)15)8(13)11-4-5-14-2/h3-5,10H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
AQFYLGFUWPTAAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(SC1=S)C(=O)NCCOC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12013477.png)



![[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12013514.png)
![3-(3-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12013522.png)
![N-(2-Ethyl-6-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12013535.png)
![4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013543.png)
![4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide](/img/structure/B12013551.png)
![4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013556.png)

![4-chloro-2-hydroxy-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12013566.png)

![N-(1,1-Dioxidotetrahydro-3-thienyl)-2-[(4-propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12013581.png)
